molecular formula C18H19N3O2S2 B4264296 2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B4264296
M. Wt: 373.5 g/mol
InChI Key: IXYSRAIAWFGLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as DMPTB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPTB falls under the category of thiadiazole derivatives, which have been extensively studied due to their diverse pharmacological activities.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for use in scientific research experiments. It is a stable compound that can be easily synthesized in the laboratory. This compound also exhibits good solubility in both water and organic solvents, making it suitable for use in various experimental protocols. However, one limitation of this compound is that its pharmacological effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several potential future directions for the study of 2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. This compound may also have potential applications in the field of cancer research, as it has been shown to possess anti-tumor properties. Further studies are needed to elucidate the mechanisms underlying the pharmacological effects of this compound and to explore its potential therapeutic applications.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its neuroprotective effects, as it has been shown to inhibit neuronal cell death induced by oxidative stress.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-4-14(23-13-8-7-11(2)12(3)10-13)16(22)19-18-21-20-17(25-18)15-6-5-9-24-15/h5-10,14H,4H2,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYSRAIAWFGLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CS2)OC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide
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2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 6
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2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

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